Comprehensive Spectroscopic Elucidation of 1-Cyclopropyl-6-oxo-2-phenylpiperidine-3-carboxylic acid: A Technical Guide for Scaffold Validation
Comprehensive Spectroscopic Elucidation of 1-Cyclopropyl-6-oxo-2-phenylpiperidine-3-carboxylic acid: A Technical Guide for Scaffold Validation
Executive Summary
In modern drug discovery, functionalized piperidines and δ -lactams serve as privileged scaffolds for peptidomimetics and central nervous system (CNS) active agents. 1-Cyclopropyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS: 477890-39-4)[1] is a highly specific, stereochemically rich intermediate. Validating the structural integrity of this molecule requires a rigorous, multi-modal analytical approach.
As an Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we explore the causality behind the spectroscopic behavior of this molecule—explaining how the stereoelectronic effects of the cyclopropyl and phenyl substituents dictate its NMR, MS, and IR signatures. Every protocol detailed herein is engineered as a self-validating system , ensuring that structural misassignments are caught internally before the scaffold is deployed in downstream synthesis.
Molecular Architecture & Stereoelectronic Rationale
The core of this molecule is a δ -lactam (piperidone) ring. Stereoelectronic effects heavily dictate the solution-state conformation of piperidones[2]. To minimize allylic strain ( A1,3 strain) between the N1-cyclopropyl group and the C2-phenyl group, the ring typically adopts a distorted chair or half-chair conformation.
The chemical shifts of the piperidone ring protons are highly sensitive to the N-substituent and the C2-aryl group[3]. The C2 proton ( H−2 ) is uniquely positioned: it is deshielded by the adjacent lactam nitrogen, subjected to the magnetic anisotropy of the geminal phenyl ring, and influenced by the dipole of the C6 carbonyl. Consequently, H−2 acts as the primary spectroscopic anchor for structural elucidation.
Analytical Workflows: Self-Validating Protocols
To guarantee absolute structural certainty, the following step-by-step methodologies must be executed. Each protocol contains an internal feedback loop (a self-validating check) to ensure data integrity.
Fig 1. Spectroscopic validation workflow for piperidone scaffolds.
Protocol 1: NMR Sample Preparation and Acquisition
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Step 1: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6 .
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Causality: DMSO- d6 is chosen over CDCl 3 because its high dielectric constant breaks the intermolecular hydrogen bonds of the C3-carboxylic acid. This prevents peak broadening and shifts the exchangeable -COOH proton downfield (~12.5 ppm), completely isolating it from the critical aromatic and aliphatic regions.
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Step 2: Acquire 1 H, 13 C, and DEPT-135 spectra at 298K.
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Self-Validating System: Before proceeding to costly 2D NMR, integrate the highly shielded cyclopropyl CH2 protons (~0.60–0.80 ppm) against the phenyl protons (~7.20–7.40 ppm). The ratio must be exactly 4:5. Any deviation immediately flags an impurity or a truncated reaction, halting the workflow until the sample is repurified.
Protocol 2: LC-MS Orthogonal Validation
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Step 1: Prepare a 10 µg/mL solution in 50:50 H2O :MeCN.
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Step 2: Inject 2 µL into a UPLC system coupled to an ESI-QTOF mass spectrometer. Run a gradient of 5% to 95% MeCN (with 0.1% Formic Acid) over 5 minutes.
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Self-Validating System: Acquire data in both positive (ESI+) and negative (ESI-) ion modes. The tertiary lactam nitrogen and carbonyl oxygen will protonate in ESI+ yielding [M+H]+ at m/z 260.1. Simultaneously, the carboxylic acid will deprotonate in ESI- yielding [M−H]− at m/z 258.1. Observing both ions internally validates the amphoteric nature of the scaffold independently of NMR.
Protocol 3: FT-IR ATR Analysis
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Step 1: Place 2 mg of the neat solid directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply standard anvil pressure.
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Causality: ATR (Attenuated Total Reflectance) is utilized instead of KBr pelleting to eliminate moisture artifacts ( H2O stretch at ~3400 cm −1 ) that could obscure or convolute the critical O-H stretch of the carboxylic acid.
Quantitative Spectroscopic Data Interpretation
The following tables synthesize the expected quantitative data for the trans-isomer (the thermodynamically preferred diastereomer where the C2-phenyl and C3-carboxylic acid are anti-periplanar).
Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted 1 H NMR Data (400 MHz, DMSO- d6 )
| Position | Chemical Shift (ppm) | Multiplicity | Integration | J (Hz) | Assignment Rationale & Causality |
| -COOH | 12.50 | br s | 1H | - | Highly deshielded acidic proton; broad due to exchange. |
| Ph-ArH | 7.20 – 7.40 | m | 5H | - | Aromatic ring protons; multiplet due to overlapping ortho/meta/para. |
| H-2 | 4.80 | d | 1H | 10.5 | Deshielded by adjacent N and Ph. Large J indicates trans-diaxial relationship with H-3. |
| H-3 | 3.10 | td | 1H | 10.5, 4.0 | Coupled to H-2 (axial-axial) and H-4 (axial-axial/equatorial). |
| N-CH (Cy) | 2.70 | tt | 1H | 7.0, 3.5 | Methine proton of the cyclopropyl ring; shifted by N-ligation. |
| H-5 | 2.40 – 2.60 | m | 2H | - | Deshielded by the adjacent C6 lactam carbonyl. |
| H-4 | 1.90 – 2.10 | m | 2H | - | Aliphatic methylene in the piperidone ring. |
| CH 2 (Cy) | 0.60 – 0.80 | m | 4H | - | Highly shielded cyclopropyl methylene protons (ring current effect). |
Table 2: Predicted 13 C NMR Data (100 MHz, DMSO- d6 )
| Position | Chemical Shift (ppm) | Carbon Type | Assignment Rationale |
| C=O (Acid) | 174.0 | C | Carboxylic acid carbonyl; typically downfield of amides. |
| C-6 (Lactam) | 169.5 | C | Amide/lactam carbonyl. |
| Ph (ipso) | 139.0 | C | Quaternary aromatic carbon attached to C-2. |
| Ph (o, m, p) | 126.5 – 128.5 | CH | Aromatic methine carbons. |
| C-2 | 62.0 | CH | Highly deshielded by N and Ph. |
| C-3 | 48.5 | CH | Adjacent to carboxylic acid. |
| C-5 | 31.0 | CH 2 | Adjacent to lactam carbonyl. |
| Cy (CH) | 28.0 | CH | Cyclopropyl methine attached to N. |
| C-4 | 22.5 | CH 2 | Homoallylic/aliphatic ring carbon. |
| Cy (CH 2 ) | 7.0, 8.5 | CH 2 | Highly shielded cyclopropyl carbons. |
Orthogonal Validation Data (MS & IR)
Table 3: Mass Spectrometry & FT-IR Signatures
| Technique | Key Signal | Value | Structural Significance |
| ESI-MS (+) | [M+H]+ | m/z 260.1 | Confirms exact mass (C 15 H 17 NO 3 MW = 259.30). |
| ESI-MS (+) | Fragment | m/z 214.1 | Loss of HCOOH (-46 Da), confirming the carboxylic acid moiety. |
| FT-IR | O-H Stretch | 2500–3300 cm −1 | Broad, characteristic of hydrogen-bonded carboxylic acid. |
| FT-IR | C=O (Acid) | ~1715 cm −1 | Strong, sharp stretch for the C3-carboxylic acid. |
| FT-IR | C=O (Lactam) | ~1645 cm −1 | Lower frequency stretch characteristic of tertiary δ -lactams. |
Conformational Analysis & Stereochemical Mapping
To map the exact 3D architecture of the molecule, 2D NMR is non-negotiable. The self-validating logic here relies on using HSQC to establish the direct 1-bond C-H architecture (the foundational map), followed by HMBC to trace the 2- and 3-bond connections across heteroatoms where no protons exist.
Fig 2. Key 2D NMR correlations (COSY, HMBC, NOESY) establishing connectivity.
Mechanistic Proof of Structure:
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Ring Closure Validation: The HMBC correlation from the cyclopropyl methine proton ( δ 2.70) to the C6 carbonyl ( δ 169.5) and the C2 carbon ( δ 62.0) definitively proves that the cyclopropyl group is attached to the lactam nitrogen, closing the ring system.
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Stereochemical Assignment: The coupling constant between H-2 and H-3 ( 3JH2,H3≈10.5 Hz) mathematically proves a dihedral angle of ~180° via the Karplus equation, confirming a trans-diaxial relationship. Furthermore, a spatial NOESY correlation between the cyclopropyl methine proton and H-2 validates the rotational conformation of the N-substituent relative to the C2-phenyl group.
References
- Sigma-Aldrich Product Catalog.1-cyclopropyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS: 477890-39-4). Sigma-Aldrich.
- Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction.Beilstein Journal of Organic Chemistry.
- Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.PubMed / NIH.
